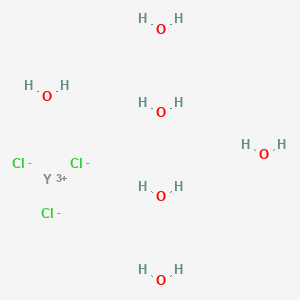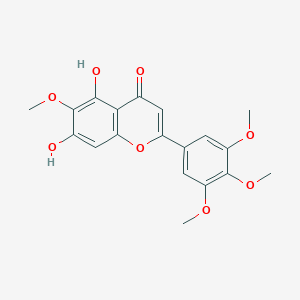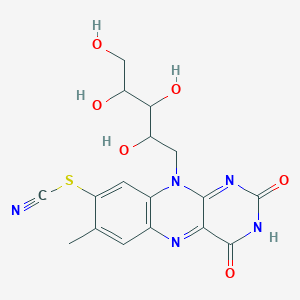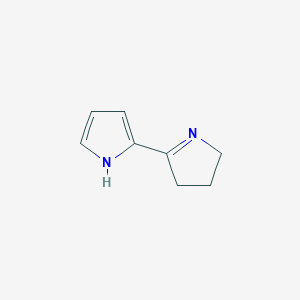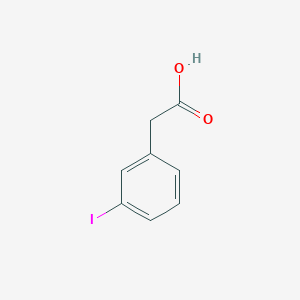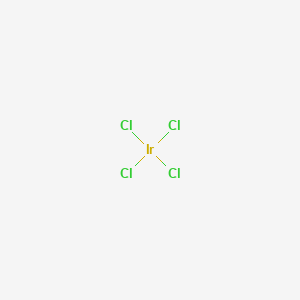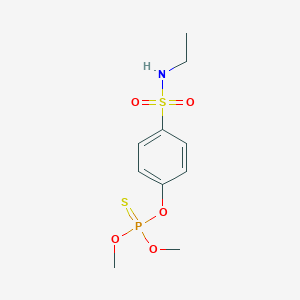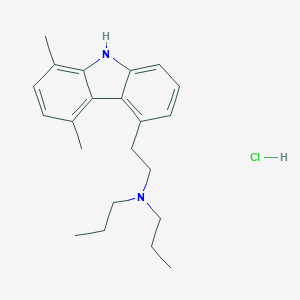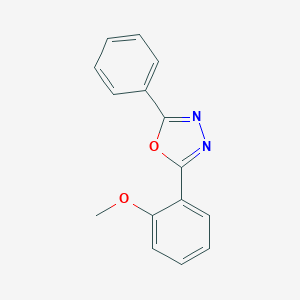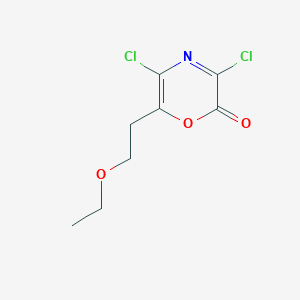
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has gained significant attention in scientific research. The compound is also known as EtOxO-DCHO, and it has been used in various studies to investigate its mechanism of action and its potential applications in different fields.
作用機序
The mechanism of action of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is not fully understood. However, it is believed that the compound interacts with specific receptors in the brain and other organs, leading to various physiological effects.
生化学的および生理学的効果
Studies have shown that 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has several biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, and it can also modulate the immune system. Additionally, the compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using the compound is its potential toxicity. Therefore, researchers must take appropriate safety precautions when handling the compound.
将来の方向性
There are several future directions for research involving 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one. One area of research could be in the development of new materials for use in organic electronics. Additionally, the compound could be investigated further for its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer. Further studies could also be conducted to better understand the mechanism of action of the compound and its potential interactions with other molecules.
Conclusion:
In conclusion, 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one is a synthetic compound that has potential applications in various fields of research. The compound has been shown to have several biochemical and physiological effects, and it could be investigated further for its potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other molecules.
合成法
The synthesis of 3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one involves several steps. The starting materials are 3,5-dichloro-2-hydroxybenzaldehyde and 2-ethoxyethylamine. The reaction is carried out under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity is also excellent.
科学的研究の応用
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one has been used in various scientific studies to investigate its potential applications. One of the main areas of research has been in the field of organic electronics. The compound has been used as a building block for the synthesis of new materials with enhanced electronic properties.
特性
CAS番号 |
131882-07-0 |
|---|---|
製品名 |
3,5-Dichloro-6-(2-ethoxyethyl)-2H-1,4-oxazin-2-one |
分子式 |
C8H9Cl2NO3 |
分子量 |
238.06 g/mol |
IUPAC名 |
3,5-dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-4-3-5-6(9)11-7(10)8(12)14-5/h2-4H2,1H3 |
InChIキー |
LYRDGHZUYMBSPI-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
正規SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
同義語 |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2-ethoxyethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




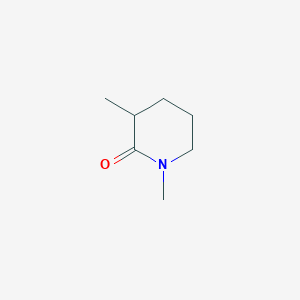
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
